molecular formula C15H8F3N3 B15332272 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B15332272
M. Wt: 287.24 g/mol
InChI Key: IDOIXNGWZOFEGJ-UHFFFAOYSA-N
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Description

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a benzonitrile moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, such as palladium, and reagents like trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H8F3N3

Molecular Weight

287.24 g/mol

IUPAC Name

4-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-21-9-13(20-14(21)7-12)11-3-1-10(8-19)2-4-11/h1-7,9H

InChI Key

IDOIXNGWZOFEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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